Spectroscopic Elucidation of 3-(3-Hydroxy-3-methylbutyl)benzoic acid: A Comprehensive Technical Guide
Spectroscopic Elucidation of 3-(3-Hydroxy-3-methylbutyl)benzoic acid: A Comprehensive Technical Guide
Executive Summary
In the landscape of drug development and synthetic organic chemistry, meta-substituted benzoic acid derivatives serve as critical pharmacophores and metabolic intermediates. 3-(3-Hydroxy-3-methylbutyl)benzoic acid (CAS: 1330754-45-4) [2] is a specialized bifunctional building block characterized by an aromatic carboxylic acid and a tertiary alcohol-bearing aliphatic chain. Related isomeric structures and esters have been extensively cataloged for their distinct physicochemical properties [3].
This whitepaper provides an authoritative, self-validating guide to the spectroscopic elucidation (NMR, IR, MS) of this compound. By analyzing the causality behind experimental choices, this guide ensures that researchers can confidently replicate these workflows to achieve high-fidelity structural validation.
Structural Anatomy & Chemical Properties
The target molecule ( C12H16O3 , Exact Mass: 208.1100 Da) consists of two primary functional domains:
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Electron-Withdrawing Core: A carboxylic acid (-COOH) at the C1 position of the benzene ring.
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Aliphatic Side Chain: A 3-hydroxy-3-methylbutyl group at the C3 (meta) position.
This meta-substitution pattern breaks the symmetry of the benzene ring, resulting in a distinct first-order splitting pattern in the aromatic region of the 1H NMR spectrum. The presence of both a highly acidic proton and a tertiary alcohol necessitates careful solvent selection and ionization strategies during structural elucidation.
High-Resolution Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Selection: DMSO- d6 is selected over CDCl3 to prevent the rapid exchange of the carboxylic acid and tertiary alcohol protons. DMSO acts as a strong hydrogen-bond acceptor, locking these exchangeable protons into distinct, observable resonances and preventing signal broadening.
Table 1: 1H NMR Assignments (400 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality / Note |
| 12.85 | br s | 1H | -COOH | Strongly deshielded by the carbonyl group; broad due to residual exchange. |
| 7.82 | t, J = 1.8 Hz | 1H | Ar-H (H-2) | Deshielded by ortho-COOH; meta-coupled to H-4 and H-6. |
| 7.75 | dt, J = 7.6, 1.5 Hz | 1H | Ar-H (H-6) | Ortho to COOH, highly deshielded. |
| 7.45 | dt, J = 7.6, 1.5 Hz | 1H | Ar-H (H-4) | Ortho to the electron-donating alkyl chain. |
| 7.38 | t, J = 7.6 Hz | 1H | Ar-H (H-5) | Meta to both substituents; standard triplet splitting. |
| 4.35 | s | 1H | -OH (Alcohol) | Tertiary alcohol proton; visible only in strictly anhydrous DMSO- d6 . |
| 2.68 | m | 2H | Ar-
CH2
| Benzylic protons; deshielded by the aromatic ring current. |
| 1.65 | m | 2H | -
CH2
| Aliphatic methylene adjacent to the quaternary carbon. |
| 1.15 | s | 6H | -C( CH3 ) 2 | Equivalent geminal dimethyl groups. |
Table 2: 13C NMR Assignments (100 MHz, DMSO- d6 )
| Chemical Shift (ppm) | Assignment | Mechanistic Causality / Note |
| 167.5 | C=O (Acid) | Carbonyl carbon of the carboxylic acid. |
| 143.2 | Ar-C3 | Quaternary aromatic carbon attached to the alkyl chain. |
| 133.5 | Ar-C6 | Aromatic CH ortho to the carboxyl group. |
| 131.0 | Ar-C1 | Quaternary aromatic carbon attached to the carboxyl group. |
| 129.8 | Ar-C2 | Aromatic CH positioned between the two substituents. |
| 128.5 | Ar-C5 | Aromatic CH meta to both substituents. |
| 127.2 | Ar-C4 | Aromatic CH ortho to the alkyl chain. |
| 69.5 | C3' (C-OH) | Oxygen-bearing quaternary aliphatic carbon. |
| 45.8 | C2' (- CH2 -) | Methylene carbon adjacent to the oxygen-bearing carbon. |
| 31.2 | C1' (Ar- CH2 ) | Benzylic carbon. |
| 29.5 | C4', C5' (- CH3 ) | Equivalent methyl carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The structural elucidation of benzoic acid derivatives relies heavily on the distinct C=O and O-H stretching frequencies [1]. FT-IR provides critical orthogonal confirmation of the functional groups.
Table 3: Key FT-IR Absorptions (ATR Method)
| Wavenumber ( cm−1 ) | Intensity | Assignment | Mechanistic Causality / Note |
| 3350 | Medium, Broad | O-H stretch (Alcohol) | Hydrogen-bonded tertiary alcohol. |
| 2500 - 3000 | Strong, V. Broad | O-H stretch (Acid) | Characteristic of carboxylic acid dimers; overlaps with C-H stretches. |
| 1685 | Strong | C=O stretch | Conjugated carboxylic acid carbonyl. |
| 1605, 1585 | Medium | C=C stretch | Aromatic ring breathing modes. |
| 1150 | Strong | C-O stretch | Tertiary alcohol C-O bond. |
Mass Spectrometry (ESI-HRMS)
Given the presence of the highly acidic carboxyl group, Electrospray Ionization in negative ion mode (ESI-) is the most sensitive and logical choice, preventing the complex adduct formation often seen in positive mode.
Table 4: ESI-MS Fragmentation Profile (Negative Mode)
| m/z (Observed) | Ion Type | Formula | Mechanistic Causality / Note |
| 207.1025 | [M-H] − | C12H15O3− | Deprotonation of the carboxylic acid. |
| 189.0919 | [M-H- H2O ] − | C12H13O2− | Loss of water from the tertiary alcohol moiety. |
| 163.1128 | [M-H- CO2 ] − | C11H15O− | Decarboxylation of the parent ion. |
| 149.0608 | [M-H- C3H6O ] − | C9H9O2− | Cleavage of the tertiary alcohol moiety (loss of acetone equivalent). |
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system incorporating System Suitability Tests (SST).
NMR Acquisition Protocol
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 (99.9% D).
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Causality: Strict anhydrous conditions are required to prevent the HDO water peak (~3.3 ppm) from broadening or obscuring the tertiary alcohol signal via rapid proton exchange.
-
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System Suitability (SST): Run a standard sample of 1% TMS in CDCl3 to verify magnetic field homogeneity (lineshape) and resolution before acquiring the actual sample.
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Acquisition: Acquire 1H NMR at 298 K with 16 scans and a relaxation delay (D1) of 2 seconds. For 13C NMR, acquire with 1024 scans and a D1 of 2 seconds to ensure full relaxation of the quaternary carbons (C1, C3, C=O, C-OH), which lack attached protons for rapid dipole-dipole relaxation.
FT-IR (ATR) Protocol
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Background Calibration (SST): Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans) in ambient air to subtract atmospheric CO2 and water vapor.
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Sample Deposition: Place 2-3 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.
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Causality: Intimate contact with the crystal is required to ensure the evanescent wave penetrates the sample adequately, preventing baseline drift and artificially weak signals.
-
-
Acquisition: Scan from 4000 to 400 cm−1 at a resolution of 4 cm−1 .
ESI-HRMS Protocol
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Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
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Causality: Although negative mode is used, a trace amount of formic acid stabilizes the electrospray plume and provides a consistent protonation state in the droplet before desolvation, yielding a cleaner [M-H] − signal.
-
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Calibration (SST): Infuse a standard tuning mix (e.g., Agilent ESI-L) to achieve mass accuracy < 2 ppm.
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Acquisition: Operate in negative ion mode. Capillary voltage at 3.0 kV, drying gas at 300 °C.
Data Visualization
Fig 1. Multi-modal analytical workflow for the structural elucidation of the target compound.
Fig 2. ESI-MS negative mode fragmentation pathway for the target compound.
References
- Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs. PharmaGuru.
- 1357838-47-1|UBP684|BLD Pharm (Contains CAS 1330754-45-4). BLD Pharm.
- Benzoic acid, 3-hydroxy-, 3-methylbutyl ester | C12H16O3 | CID 82096870 - PubChem.
